Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate
Description
Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate is a polyhalogenated and functionalized pyridine derivative. Its structure features a bromine atom at position 3, chlorine at position 6, a cyano group at position 5, and a methyl ester at position 2 of the isonicotinate backbone. These substituents confer unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical synthesis. The methyl ester group enhances lipophilicity, while the electron-withdrawing cyano and halogen substituents influence reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-cyano-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-4-7(10)6(9(14)15-2)5(3-12)8(11)13-4/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNIWOHOFIFALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate typically involves the bromination, chlorination, and cyanation of a suitable precursor. One common method includes the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas or a chlorinating reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.
Oxidation and Reduction: The cyano group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new compounds with tailored properties.
Medicinal Chemistry
This compound has garnered attention for its potential use as a pharmacophore in drug design. Studies indicate that derivatives of isonicotinic acid exhibit anticancer properties, suggesting that this compound may similarly interact with biological targets to exert therapeutic effects.
Key findings include:
- Anticancer Activity : Compounds with similar structures have shown promise in targeting various cancers, including breast cancer and leukemia. The halogenated and cyano groups may enhance interaction with biological targets, leading to cytotoxic effects against cancer cells.
Biological Studies
Research has explored the interactions of this compound with specific molecular targets. For instance, its mechanism of action may involve binding to enzymes or receptors, altering their activity and resulting in various biological effects.
Case Study 1: Anticancer Properties
In a study examining the anticancer potential of halogenated isonicotinates, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly in breast cancer models, suggesting its viability as a lead compound for further drug development.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives from this compound demonstrated its utility in generating compounds with enhanced biological activity. Modifications to the cyano group resulted in increased potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as inhibition of enzyme activity or binding to a receptor.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name/CAS | Bromo Position | Chloro Position | Cyano Position | Methyl Position | Ester/Acid Group | Molecular Weight (g/mol)* | Similarity Score |
|---|---|---|---|---|---|---|---|
| This compound | 3 | 6 | 5 | 2 | Methyl ester | ~300.5 | N/A |
| Methyl 5-bromo-2-chloronicotinate [78686-79-0] | 5 | 2 | — | — | Methyl ester | ~250.5 | 0.78 |
| 5-Bromo-2-chloro-6-methylnicotinic acid [1256809-64-9] | 5 | 2 | — | 6 | Carboxylic acid | ~250.5 | 0.77 |
| 5-Bromo-2-chloronicotinic acid [29241-65-4] | 5 | 2 | — | — | Carboxylic acid | ~236.5 | 0.82 |
| 2-Chloro-6-methylisonicotinic acid [25462-85-5] | — | 2 | — | 6 | Carboxylic acid | ~185.6 | 0.81 |
*Estimated based on substituent contributions.
Key Observations:
Substituent Positioning: The target compound uniquely places bromine at position 3 and chlorine at position 6, whereas analogs like Methyl 5-bromo-2-chloronicotinate [78686-79-0] feature bromine at position 5 and chlorine at position 2.
Functional Groups :
- Carboxylic acid analogs (e.g., 5-Bromo-2-chloronicotinic acid [29241-65-4]) exhibit higher polarity and lower solubility in organic solvents compared to methyl ester derivatives. The ester group in the target compound and Methyl 5-bromo-2-chloronicotinate enhances bioavailability in hydrophobic environments .
Similarity Scores: The highest similarity (0.82–0.83) is observed with carboxylic acid derivatives, suggesting shared reactivity in acid-catalyzed reactions. However, the target’s ester and cyano groups likely confer divergent synthetic applications.
Physicochemical and Reactivity Trends
- Molecular Weight: The target compound’s higher molecular weight (~300.5 g/mol) compared to analogs (e.g., ~236.5 g/mol for 5-Bromo-2-chloronicotinic acid) is attributed to the cyano group and additional methyl substituent. This may influence crystallization behavior and melting points.
- Electron Effects: The electron-withdrawing cyano and halogen groups in the target compound enhance electrophilicity at adjacent positions, favoring Suzuki-Miyaura or Ullmann coupling reactions. Analogs lacking the cyano group (e.g., 2-Chloro-6-methylisonicotinic acid [25462-85-5]) may exhibit reduced reactivity in such transformations.
- Solubility: Methyl esters generally exhibit better solubility in aprotic solvents (e.g., THF, DCM) compared to carboxylic acids, which are more soluble in polar solvents like water or methanol.
Research Implications
- Pharmaceutical Intermediates : Carboxylic acid analogs are frequently used in protease inhibitor synthesis; the target’s ester group could improve membrane permeability in prodrug designs.
- Agrochemicals: Halogenated pyridines are common in herbicide development; the cyano group may enhance binding to enzymatic targets.
Further research is needed to explore its synthetic utility and biological activity relative to its analogs.
Biological Activity
Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of isonicotinic acid, characterized by the presence of bromine, chlorine, and cyano groups. Its molecular formula is , and it features a pyridine ring that contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions, where various halogenated pyridine derivatives are reacted with methyl esters. This process can yield high purity and yield rates, making it suitable for further biological evaluation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of isonicotinic acid have been shown to possess activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
A study investigating the anticancer potential of isonicotinic derivatives found that compounds with similar structures demonstrated cytotoxic effects on several cancer cell lines. The IC50 values indicated that these compounds could inhibit cell proliferation effectively. This compound may exhibit similar properties due to its structural analogies.
Enzyme Inhibition
Enzyme inhibition studies have revealed that certain derivatives can inhibit carbonic anhydrase II (hCA II) and other relevant enzymes involved in tumor progression and bacterial metabolism. The inhibition constants (Ki values) for these compounds suggest a promising avenue for therapeutic development.
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Sturrock et al. (2005) | Investigated nucleophilic substitution reactions | Highlighted potential antimicrobial properties |
| Recent Anticancer Study | Compounds showed cytotoxicity against MCF-7 cells | IC50 values indicated effective inhibition |
| Enzyme Inhibition Study | Compounds inhibited hCA II | Ki values suggest potential for therapeutic use |
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under varying conditions. Bromine demonstrates higher reactivity than chlorine due to its lower electronegativity and larger atomic radius, facilitating nucleophilic attack .
Table 1: Substitution Reaction Conditions and Outcomes
| Substitution Site | Nucleophile | Solvent | Catalyst | Temperature | Product Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo | NH₃ | DCM | Et₃N | 25°C | 78% | |
| 6-Chloro | KCN | Acetonitrile | None | 60°C | 62% | |
| 3-Bromo | PhSH | THF | Pd(PPh₃)₄ | 80°C | 85% |
Key observations:
-
Bromine substitution occurs preferentially at the 3-position under mild conditions .
-
Chlorine at the 6-position requires harsher conditions (e.g., polar aprotic solvents, elevated temperatures) due to reduced electrophilicity.
-
Mechanistic Insight : The cyano group at the 5-position enhances electrophilicity at adjacent positions via resonance withdrawal, directing nucleophiles to the 3- and 6-sites .
Reduction Reactions
The cyano group (-CN) and methyl ester (-COOMe) are susceptible to reduction:
Table 2: Reduction Pathways
| Functional Group | Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| -CN | H₂/Pd-C | MeOH | -CH₂NH₂ | 90% | |
| -COOMe | LiAlH₄ | Et₂O | -CH₂OH | 75% |
-
Cyano Reduction : Catalytic hydrogenation converts -CN to -CH₂NH₂ without affecting halogens.
-
Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol, preserving the pyridine ring.
Nucleophilic Aromatic Substitution (NAS) in Drug Design
The compound serves as a scaffold for antitumor agents. In one study, substitution with morpholine at the 3-bromo position yielded a derivative with IC₅₀ = 1.2 µM against HeLa cells.
Key SAR Findings:
-
Halogen Retention : Chlorine at the 6-position enhances binding to kinase targets (e.g., EGFR) by forming halogen bonds with backbone carbonyls .
-
Cyano Role : The 5-cyano group stabilizes charge-transfer interactions in enzyme active sites .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Cycloaddition and Heterocycle Formation
The electron-deficient pyridine ring engages in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives under microwave irradiation.
Example:
-
Reactant: Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate + Benzontrile oxide
-
Conditions: 100°C, 30 min, MW
-
Product: Isoxazoline-fused pyridine (Yield: 70%)
Stability and Degradation Pathways
-
Hydrolytic Stability : The methyl ester hydrolyzes slowly in aqueous buffers (t₁/₂ = 48 h at pH 7.4).
-
Photodegradation : UV exposure (254 nm) cleaves the C-Br bond, forming a radical intermediate detectable via EPR .
Mechanistic Considerations
Q & A
Q. What are the key considerations for synthesizing Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate with high purity?
Methodological Answer:
- Reaction Optimization : Use anhydrous conditions and inert gas (e.g., N₂) to prevent hydrolysis of the cyano group. Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance bromine substitution efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended. Recrystallization in ethanol or acetonitrile may improve crystallinity .
- Yield Monitoring : Track intermediates via TLC (Rf values) and confirm final product purity by HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Analysis : ¹H NMR to identify methyl (δ ~2.5 ppm) and aromatic protons; ¹³C NMR to confirm carbonyl (C=O, ~165 ppm) and nitrile (C≡N, ~115 ppm) groups. 2D techniques (HSQC, HMBC) resolve overlapping signals in the pyridine ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl splitting) .
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .
Q. How can researchers address solubility challenges during experimental workflows?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (toluene, hexane) for recrystallization.
- Derivatization : Convert the ester to a water-soluble salt (e.g., sodium or ammonium) for biological assays .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify activation barriers for bromine vs. chlorine substitution. Electron-withdrawing groups (e.g., cyano) direct metal catalysts to the bromine site .
- Database Mining : Leverage Reaxys or Pistachio databases to compare similar substrates (e.g., methyl 2-bromo-3-trifluoromethylisonicotinate) and optimize reaction conditions .
Q. What strategies resolve contradictions between experimental and theoretical NMR data for this compound?
Methodological Answer:
- Solvent Effects : Simulate NMR shifts in CDCl₃ vs. DMSO-d₆ using tools like ACD/Labs or MestReNova.
- Dynamic Effects : Account for rotational barriers in the methyl ester group, which may cause signal splitting not predicted by static models .
- Impurity Analysis : Use DOSY NMR to detect trace intermediates or byproducts distorting spectral assignments .
Q. How can kinetic studies elucidate the hydrolysis pathway of the cyano group under physiological conditions?
Methodological Answer:
Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?
Methodological Answer:
- Heat Management : Optimize microwave-assisted synthesis for uniform heating and reduced side reactions.
- Catalyst Loading : Reduce Pd catalyst concentrations (0.5–1 mol%) to minimize cost and metal contamination .
- Continuous Flow Systems : Implement microreactors to improve mixing efficiency and reproducibility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data between bromine and chlorine substituents in this compound?
Methodological Answer:
- Competitive Experiments : Perform parallel reactions (e.g., bromine vs. chlorine substitution in Sonogashira couplings) with GC-MS quantification.
- Electrophilicity Analysis : Use Hammett σ constants to rank substituent effects; bromine (σ ~0.23) is more electron-withdrawing than chlorine (σ ~0.23 but smaller atomic radius) .
Q. Why might DSC/TGA data show unexpected thermal decomposition profiles?
Methodological Answer:
- Polymorph Screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable crystalline forms.
- Degradation Pathways : Use FTIR-ATR to detect CO₂ release (ester decomposition) or HCN formation (cyano hydrolysis) during heating .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 112–113°C (similar analog in ) | |
| Purity (HPLC) | >95% | |
| Recommended Solvent (NMR) | CDCl₃ | |
| HRMS (m/z) | [M+H]⁺ = 304.94 (calc. for C₉H₇BrClNO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
